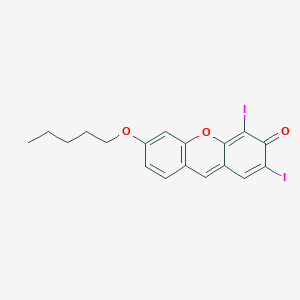
2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one is a synthetic organic compound belonging to the xanthene family Xanthenes are known for their vibrant fluorescence and are widely used in various scientific fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-diiodophenol and pentyloxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, typically involving heating and the use of a solvent like toluene.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production.
化学反応の分析
Types of Reactions
2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, solvents like dimethylformamide, and reaction temperatures around 80-100°C.
Oxidation: Potassium permanganate, hydrogen peroxide, solvents like acetone or water, and reaction temperatures around 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran, and reaction temperatures around 0-25°C.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxidized xanthene derivatives.
Reduction: Formation of reduced xanthene derivatives.
科学的研究の応用
2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions and analytical techniques.
Biology: Employed in fluorescence microscopy and imaging to study cellular structures and processes.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment due to its fluorescence properties.
Industry: Utilized in the development of fluorescent dyes and pigments for various industrial applications.
作用機序
The mechanism of action of 2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one involves its interaction with molecular targets through its iodine atoms and xanthene core. The compound’s fluorescence properties allow it to bind to specific cellular components, enabling visualization and analysis. In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
類似化合物との比較
Similar Compounds
- 2,4-Diiodo-6-(methoxy)-3H-xanthen-3-one
- 2,4-Diiodo-6-(ethoxy)-3H-xanthen-3-one
- 2,4-Diiodo-6-(butoxy)-3H-xanthen-3-one
Uniqueness
2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one stands out due to its specific pentyloxy group, which imparts unique solubility and reactivity characteristics. This makes it particularly suitable for certain applications where other similar compounds may not perform as effectively.
特性
CAS番号 |
404384-36-7 |
|---|---|
分子式 |
C18H16I2O3 |
分子量 |
534.1 g/mol |
IUPAC名 |
2,4-diiodo-6-pentoxyxanthen-3-one |
InChI |
InChI=1S/C18H16I2O3/c1-2-3-4-7-22-13-6-5-11-8-12-9-14(19)17(21)16(20)18(12)23-15(11)10-13/h5-6,8-10H,2-4,7H2,1H3 |
InChIキー |
WJKPOZIXYMOSJD-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC2=C(C=C1)C=C3C=C(C(=O)C(=C3O2)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


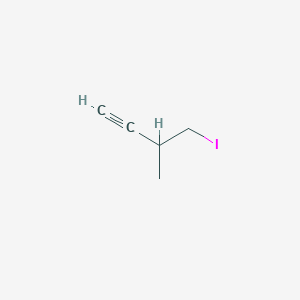
![1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL](/img/structure/B14243015.png)
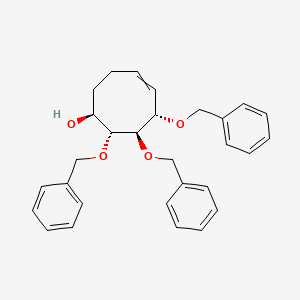
![5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl-](/img/structure/B14243025.png)
![Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14243033.png)
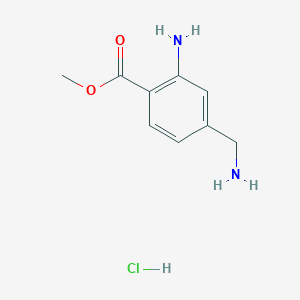
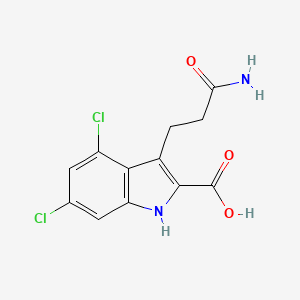
![3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-EN-1-one](/img/structure/B14243039.png)


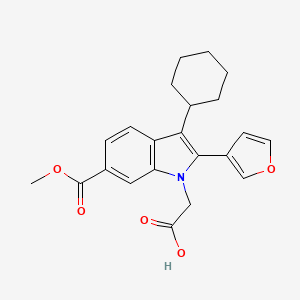
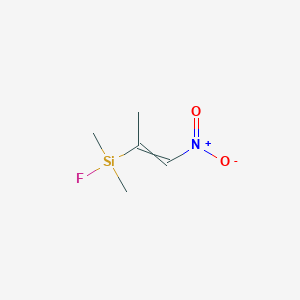
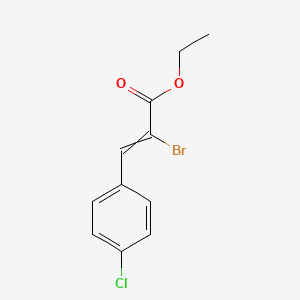
![3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione](/img/structure/B14243090.png)
